Exenatide free base
Description
Properties
Molecular Formula |
C184H282N50O60S |
|---|---|
Molecular Weight |
4187 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1 |
InChI Key |
HTQBXNHDCUEHJF-XWLPCZSASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CN=CN9)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis of Exenatide Free Base
Traditional Solid-Phase Synthesis
The conventional solid-phase peptide synthesis (SPPS) of Exenatide involves sequential coupling of protected amino acids to a resin-bound growing peptide chain. The process begins with a Fmoc (fluorenylmethyloxycarbonyl)-protected Rink Amide resin, which serves as the solid support. Each amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole), followed by Fmoc deprotection with piperidine.
Key challenges in traditional SPPS include incomplete couplings and epimerization, particularly for sterically hindered residues like histidine at the N-terminus. For Exenatide, which contains multiple glutamic acid and arginine residues, orthogonal protection strategies (e.g., trityl for glutamic acid side chains and Pmc for arginine) are critical to prevent side reactions.
Fragment Condensation Approach
To address limitations in stepwise SPPS, a fragment-based solid-phase method was developed (Figure 1). This approach divides the 39-mer peptide into two segments:
- Fragment 1 (Residues 1–28) : Synthesized on a Fmoc-Rink Amide resin using SPPS.
- Fragment 2 (Residues 29–39) : Prepared separately with full side-chain protection.
The fragments are conjugated on-resin using benzotriazole-based coupling agents, followed by global deprotection with a trifluoroacetic acid (TFA)-based cocktail (TFA/1,2-ethanedithiol/thioanisole/water, 90:5:3:2). This method reduces synthesis time by 30% and improves crude peptide purity to 71.2% compared to 40–50% for stepwise SPPS.
Table 1: Comparative Performance of SPPS Methods for Exenatide
| Parameter | Stepwise SPPS | Fragment Condensation |
|---|---|---|
| Crude Purity | 40–50% | 71.2% |
| Synthesis Time | 28 days | 20 days |
| Impurity Profile | High | Moderate |
| Overall Yield | 12% | 25% |
Microsphere Formulation for Controlled Release
Poly(lactic-co-glycolic acid) (PLGA) Microspheres
Exenatide’s short half-life (2.4 hours) necessitates sustained-release formulations. PLGA microspheres, fabricated via an extruding-settling method, extend release to 28 days. Key steps include:
- Emulsion Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) and homogenized with PLGA (50:50 lactide:glycolide) and Mg(OH)₂ in dichloromethane.
- Membrane Extrusion : The mixture is extruded through a Shirasu Porous Glass (SPG) membrane (10 μm pores) into a polyvinyl alcohol (PVA)-NaCl solution, forming embryonic microspheres.
- Solvent Extraction : Microspheres harden via dichloromethane extraction, followed by lyophilization.
Mg(OH)₂ serves dual roles:
- Creates hydrophilic diffusion channels for initial release.
- Neutralizes acidic PLGA degradation products (lactic/glycolic acids), mitigating autocatalytic erosion.
Table 2: In Vitro Release Profile of Exenatide PLGA Microspheres
| Time (Days) | Cumulative Release (%) |
|---|---|
| 3 | 12.5 ± 1.8 |
| 7 | 28.4 ± 2.1 |
| 14 | 58.7 ± 3.5 |
| 28 | 89.2 ± 4.2 |
Analytical Characterization
Challenges and Innovations
Synthesis Optimization
Stability Considerations
Exenatide’s asparagine residues (Asn²⁸, Asn³⁰) are prone to deamidation. Lyophilized formulations with trehalose (5% w/w) reduce degradation during storage.
Chemical Reactions Analysis
Types of Reactions: Exenatide undergoes various chemical reactions, including:
Oxidation: Exenatide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in exenatide can be substituted to create analogs with modified properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products:
Oxidized Exenatide: Contains sulfoxide groups.
Reduced Exenatide: Restored to its original form.
Exenatide Analogs: Modified peptides with altered amino acid sequences
Scientific Research Applications
Exenatide is a glucagon-like peptide-1 receptor agonist used as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus . It is also available in an extended-release formulation . The extended release formulation of exenatide can help improve body weight, blood pressure, and lipid levels in those with type 2 diabetes .
Pharmacokinetics and Formulations
Exenatide is encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres to enable its sustained release from the subcutaneous reservoir generated at the injection site . Modifications in how Exenatide is formulated into PLGA can transform the release kinetics and the resulting pharmacokinetics of the drug .
Exenatide formulations:
- Bydureon Exenatide release from Bydureon exhibited a biphasic profile, with an initial plasma peak at 3 hr, followed by a rapid decline to a sub-therapeutic concentration, and a gradual elevation to provide a steady-state from day 35–49 .
- PT320 Exenatide release from PT320 exhibited a triphasic pharmacokinetic profile. An initial peak occurred at 3 hr post-administration, a secondary peak at 5 days, and achievement of Exenatide steady-state plasma levels from day 10–28 .
A notable difference between Exenatide administered as PT320 or as Bydureon is the depth of the decline in plasma levels of Exenatide that followed the initial release burst .
Clinical Trials and Studies
The EXenatide Study of Cardiovascular Event Lowering (EXSCEL) compares the impact of adding exenatide once-weekly to usual care versus usual care alone on major cardiovascular outcomes .
Study BCB107 examined the single-dose pharmacokinetic characteristics of the proposed formulation and compared them with specially prepared fast and slow-release drug product formulations . The average plasma concentration profiles in this study indicate that a single dose of the proposed delayed-release formulation exhibits multiphasic release over approximately 10 weeks . This was interpreted by the sponsor as an initial period with the release of surface-bound exenatide (Phase 1), followed by two subsequent peaks representing the hydration (Phase 2) and erosion (Phase 3) of the microspheres .
Study BCB108 compared the effects of the Bydureon formulation (exenatide LAR once weekly) to Byetta (exenatide BID) for safety and efficacy . The BCB108 trial demonstrated that, following the initiation of the treatment with Bydureon QW, the maximal reduction in HbA1c is achieved by week 14 onwards .
Mechanism of Action
Exenatide is compared with other GLP-1 receptor agonists, such as:
Liraglutide: Another GLP-1 agonist with a longer half-life, allowing for once-daily dosing.
Semaglutide: A newer GLP-1 agonist with even longer duration, suitable for once-weekly dosing.
Dulaglutide: Similar to semaglutide, also administered once weekly
Uniqueness: Exenatide was the first GLP-1 receptor agonist approved for the treatment of type 2 diabetes, paving the way for the development of other incretin-based therapies. Its unique structure, derived from the saliva of the Gila monster, distinguishes it from other synthetic GLP-1 analogs .
Comparison with Similar Compounds
Key Data Tables
Table 1: Pharmacokinetic and Efficacy Comparison of GLP-1 RAs
Table 2: Cost-Effectiveness Comparison (24-Week Analysis)
| Therapy | Cost per 1% HbA1c Reduction ($) | Cost per 1 kg Weight Loss ($) |
|---|---|---|
| Exenatide | 6,552 | 235 |
| Insulin Glargine | 1,524 | N/A (weight gain) |
| NPH Insulin | 3,120 | 128 |
| Source |
Q & A
Q. What experimental models are commonly used to evaluate the glucose-lowering efficacy of exenatide free base in preclinical studies?
Streptozotocin/nicotinamide (STZ/NA)-induced diabetic rats are widely utilized to study exenatide's pharmacodynamics due to their stable hyperglycemia and relevance to type 2 diabetes pathophysiology. Blood glucose levels are monitored post-subcutaneous (SC) administration, with free exenatide showing transient effects (4–6 hours) compared to sustained-release formulations (e.g., nanoparticle complexes) .
Q. How do researchers standardize dosing protocols for this compound in animal studies to ensure reproducibility?
Dosing is optimized based on pharmacokinetic (PK) parameters such as clearance (CL) and volume of distribution (Vd). For example, a single SC injection of 5 μg/kg in rats achieves a peak plasma concentration (Cmax) of ~679 ng/mL at 2 hours (Tmax), with rapid elimination (baseline within 24 hours). Sustained-release formulations (e.g., PLL-PEG-PLL nanoparticles) prolong Tmax to 6 hours and maintain detectable levels for 3 days .
Q. What biochemical markers are critical for assessing exenatide's cardioprotective effects in myocardial ischemia-reperfusion injury (MI/RI) models?
Serum creatine kinase (CK), lactate dehydrogenase (LDH), cardiac troponin T (cTnT), and glucagon-like peptide-1 (GLP-1) levels are key indicators. Exenatide pretreatment reduces CK, LDH, and cTnT (markers of cardiac damage) while elevating GLP-1, which enhances myocardial salvage. Nanoparticle formulations further amplify these effects compared to free exenatide .
Advanced Research Questions
Q. How can nonlinear absorption kinetics of this compound after SC administration be mathematically modeled?
Michaelis-Menten kinetics are applied, where the absorption rate (Vmax) and the SC depot concentration at half-maximal absorption (Km) define saturation effects. Binding to GLP-1 receptors is modeled using second-order association (kon) and first-order dissociation (koff) rate constants, while receptor internalization (kint) accounts for prolonged activity .
Q. What methodologies resolve contradictions in bioavailability data between free exenatide and nanoparticle complexes?
Comparative PK/PD studies with parallel arms (free vs. formulated exenatide) are conducted. For instance, nanoparticle-loaded exenatide achieves a lower Cmax (51.19 ng/mL vs. 678.85 ng/mL) but sustains therapeutic plasma levels, validated via repeated blood sampling and glucose tolerance tests. Discrepancies arise from differences in release kinetics and tissue penetration, necessitating mechanistic studies (e.g., receptor occupancy assays) .
Q. How is receptor-mediated endocytosis quantified in exenatide's mechanism of action?
Radiolabeled exenatide or fluorescent tags (e.g., FITC) are used to track cellular uptake. Binding affinity (Kd) and internalization rates (kint) are derived from time-lapse microscopy or flow cytometry. Pharmacodynamic models integrate these data with receptor turnover rates (ksyn, kdeg) to predict in vivo efficacy .
Q. What strategies improve the metabolic stability of this compound without compromising bioactivity?
Site-specific PEGylation at cysteine residues (e.g., PB-105 analog) extends plasma half-life by reducing renal clearance. PEG molecular weight (5–40 kDa) inversely correlates with receptor affinity but enhances exposure. Activity is preserved by maintaining critical residues (e.g., positions 1–30) and validating cAMP production in vitro .
Methodological Guidance
Q. How should researchers design studies to compare free exenatide with sustained-release formulations?
- PK/PD Integration: Use crossover designs in animal models to minimize inter-subject variability.
- Endpoint Selection: Include time-to-glucose-normalization, area under the curve (AUC) for glucose, and biomarker kinetics (e.g., GLP-1).
- Statistical Power: Predefine sample sizes based on pilot data (e.g., 80% power to detect 20% differences in Cmax) .
Q. What analytical techniques validate exenatide's structural integrity in nanoparticle carriers?
Q. How are oxidative stress parameters (e.g., SOD, MDA) measured in exenatide-treated myocardial tissue?
Superoxide dismutase (SOD) activity is assessed via nitroblue tetrazolium reduction, while malondialdehyde (MDA) levels (lipid peroxidation marker) are quantified using thiobarbituric acid-reactive substances (TBARS) assays. Tissue homogenates from infarcted regions are compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
